Another industrialized process uses 4,7-dichloroquinoline and 5-(N-ethyl-N-hydroxyethyl)-2-aminopentane, reacting them under a gas shield at 120-130°C for 13-24 hours to create hydroxychloroquine. This is then reacted with a dilute alcohol solution of sulfuric acid at 20-30°C to produce Hydroxychloroquine sulfate. []
Ethanol is utilized as a wetting agent for Hydroxychloroquine sulfate bulk drug wet granulation and drying, which reduces the drug's hygroscopicity. []
Hydroxychloroquine sulfate is derived from chloroquine, which was first synthesized in the 1930s. The compound falls under the category of aminoquinolines and is classified as both an antimalarial drug and a disease-modifying antirheumatic drug (DMARD). Its mechanism of action involves interference with the lysosomal function of immune cells, which is crucial for its immunomodulatory effects.
The synthesis of hydroxychloroquine sulfate typically involves several steps starting from commercially available precursors. One common method includes:
The purity of the synthesized hydroxychloroquine sulfate can exceed 95%, with high enantiomeric excess values confirmed through chiral high-performance liquid chromatography (HPLC) analysis.
The molecular formula for hydroxychloroquine sulfate is , with a molecular weight of approximately 433.95 g/mol. The structure consists of a quinoline ring system substituted with a hydroxyl group and a side chain containing an amino group.
Nuclear magnetic resonance (NMR) spectroscopy is commonly used to confirm the structure, providing details about hydrogen and carbon environments within the molecule .
Hydroxychloroquine sulfate can undergo various chemical reactions, including:
These reactions are significant in understanding its stability and interactions in biological systems.
The primary mechanism by which hydroxychloroquine sulfate exerts its effects involves:
This multifaceted mechanism contributes to its efficacy in treating autoimmune diseases and potentially viral infections.
Analytical methods such as HPLC are employed to determine purity and identify impurities .
Hydroxychloroquine sulfate has several applications in medicine:
Additionally, ongoing research continues to explore new therapeutic avenues for hydroxychloroquine sulfate, particularly in infectious diseases.
Hydroxychloroquine sulfate's pharmacological lineage traces directly to quinine, a natural alkaloid extracted from the bark of Cinchona trees. Indigenous communities in Peru first utilized cinchona bark for febrile illnesses as early as the 1630s. Jesuit Agostino Salumbrino documented its antimalarial effects in the 17th century, leading to its introduction in Europe as "Jesuit’s bark" [5] [9]. Quinine’s structural complexity inspired synthetic chemistry efforts, culminating in the 1920s development of quinacrine (mepacrine), a 9-aminoacridine derivative used extensively during World War II for malaria prophylaxis [9].
German scientist Hans Andersag synthesized chloroquine (CQ) in 1934 as a 4-aminoquinoline derivative of quinine. Initially shelved due to toxicity concerns ("the Resochin error"), Allied researchers revisited CQ during WWII. Field trials in North Africa (1941–1943) confirmed its potent activity against Plasmodium falciparum, leading to widespread military use [6] [8]. Hydroxychloroquine (HCQ) emerged in 1946 as a hydroxylated analog of CQ, designed by Alexander Surrey and Henry Hammer to improve safety while retaining efficacy. The addition of a β-hydroxyethyl group reduced retinal and ototoxicity risks, facilitating HCQ’s FDA approval in 1955 under the brand name Plaquenil® [3] [9].
Table 1: Key Milestones in Antimalarial Development
Year | Compound | Significance | Reference |
---|---|---|---|
1630 | Cinchona bark | Indigenous use for fever in Peru | [5] |
1820 | Quinine isolated | First alkaloid purification | [9] |
1934 | Chloroquine synthesized | Discovered as Resochin® (Bayer) | [6] |
1946 | Hydroxychloroquine synthesized | Reduced toxicity vs. CQ | [3] |
1955 | HCQ FDA-approved | Brand name Plaquenil® | [1] [7] |
The therapeutic application of HCQ underwent a transformative shift during WWII. Clinicians observed that soldiers receiving CQ/HCQ for malaria prophylaxis showed unexpected improvement in inflammatory arthritis and lupus-like rashes [3] [7]. This clinical serendipity catalyzed rigorous investigation into immunomodulatory mechanisms. By the 1950s, HCQ emerged as a cornerstone disease-modifying antirheumatic drug (DMARD) for systemic autoimmune conditions, distinct from its antimalarial role [7] [10].
The molecular basis for HCQ’s immunomodulation involves multifaceted pathways:
Clinical validation solidified in the 1980s–1990s. HCQ demonstrated efficacy in reducing disease flares, steroid dependence, and thrombotic events in systemic lupus erythematosus (SLE). Landmark studies confirmed its benefits in rheumatoid arthritis (RA) for joint preservation and symptom control, leading to its classification as a conventional synthetic DMARD [1] [10]. HCQ’s ability to improve endothelial function and lipid profiles further supported its role in mitigating cardiovascular comorbidities in autoimmune patients [10].
HCQ exemplifies deliberate drug repurposing—transitioning from antiparasitic to immunomodulator—based on mechanistic insights and clinical observations. This established a framework for investigating its utility in diverse pathologies:
Table 2: 20th-Century Repurposing Efforts for Hydroxychloroquine
Condition | Study Design | Key Findings | Evidence Quality |
---|---|---|---|
Q fever endocarditis | Observational cohort (1999) | Synergy with doxycycline; 18–36 mo treatment | Moderate [2] |
HIV suppression | RCT by Sperber et al. (1995) | ↓ Viral load at 8 weeks (p=0.022) | Low [4] |
SARS-CoV-2 clearance | RCT by Tang et al. (2020) | No virological benefit vs. standard care | High [4] |
Type 2 diabetes | RCT (2010) | ↓ HbA1c (1%) with insulin dose reduction | Moderate [2] |
This repurposing legacy underscores HCQ’s versatility, though rigorous clinical validation remains essential for novel indications.
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: